molecular formula C12H19NO4 B2898293 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester CAS No. 1160722-73-5

1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester

Cat. No. B2898293
CAS RN: 1160722-73-5
M. Wt: 241.287
InChI Key: UCUNPJXWEUIKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester” is a chemical compound that likely contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amino groups .


Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . This mild procedure was applied to a hybrid, medicinally active compound FC1 .


Molecular Structure Analysis

The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 Da . It is a key functionality present in several compounds, including natural products, amino acids, and peptides .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters, a valuable but unknown transformation, has been reported . This involves a radical approach and is paired with a Matteson–CH2–homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a Boc group can vary. For example, the compound “Methyl N-(tert-butoxycarbonyl)-L-alanylphenylalaninate” has a density of 1.1±0.1 g/cm3, a boiling point of 523.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

This compound is often used in organic synthesis, particularly in the formation of complex molecules. It’s a common reagent in the synthesis of marine natural products . It’s also used in the preparation of 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene-based novel macrocycles .

Cross-Coupling Reactions

The compound is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Deprotection of N-Boc Group

The compound is often involved in the deprotection of the N-Boc group, a common protecting group in organic synthesis . This process is crucial in the synthesis of peptides and proteins containing cysteine residues .

Ligand-Controlled Regioselective Coupling

The compound has been used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This type of reaction is important in the synthesis of complex organic molecules, particularly in pharmaceutical research.

Trifluoromethylation

The compound has been used in copper-catalyzed trifluoromethylation . Trifluoromethyl groups are often introduced into organic molecules to improve their stability, bioavailability, and lipophilicity, which are important properties in drug design.

Synthesis of Hydroxyquinones

The compound has been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in various fields, including pharmaceuticals, dyes, and polymers.

Mechanism of Action

The mechanism of action for the Boc group involves its role as a protecting group. It selectively blocks the functional group of interest, is stable to the projected reactions, and can be removed with readily available de-masking agents .

Future Directions

The use of the Boc group in organic synthesis, particularly in peptide drug discovery, continues to be an area of active research . Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as its application in the synthesis of new and complex molecules.

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3,6-dihydro-2H-pyridine-1,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5,7,9H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNPJXWEUIKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.